molecular formula C10H6N2O3 B1590501 8-Nitroquinoline-4-carbaldehyde CAS No. 69976-28-9

8-Nitroquinoline-4-carbaldehyde

Cat. No.: B1590501
CAS No.: 69976-28-9
M. Wt: 202.17 g/mol
InChI Key: XJYXBOSMRSJTEE-UHFFFAOYSA-N
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Description

8-Nitroquinoline-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H6N2O3. It is a derivative of quinoline, characterized by the presence of a nitro group at the 8th position and an aldehyde group at the 4th position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitroquinoline-4-carbaldehyde typically involves the nitration of quinoline derivatives followed by formylation. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The nitration step introduces the nitro group, and subsequent formylation using reagents like Vilsmeier-Haack or Duff reaction conditions introduces the aldehyde group .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis. Green chemistry approaches, including the use of ionic liquids and microwave-assisted synthesis, are also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Nitroquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Nitroquinoline-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential as a fluorescent probe for detecting metal ions and as a precursor for biologically active molecules.

    Medicine: Research explores its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Industry: It is used in the production of dyes, pigments, and as a building block for various functional materials

Mechanism of Action

The mechanism of action of 8-Nitroquinoline-4-carbaldehyde involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other biomolecules, leading to cytotoxic effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions make it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Uniqueness: 8-Nitroquinoline-4-carbaldehyde is unique due to the presence of both nitro and aldehyde functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

8-nitroquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c13-6-7-4-5-11-10-8(7)2-1-3-9(10)12(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYXBOSMRSJTEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499465
Record name 8-Nitroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69976-28-9
Record name 8-Nitroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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